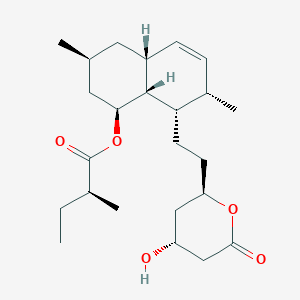

Dihydromevinolin

Description

potent hypocholesterolemic agent from Aspergillus terreus; inhibits HMG-CoA reductase; RN given refers to (1S-(1alpha(R*),3alpha,4aalpha,7beta,8beta(2S*,4S*),8abeta))-isomer; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3S,4aR,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,14-21,23,25H,5,8-13H2,1-4H3/t14-,15-,16-,17-,18+,19+,20-,21-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFIFFBWHLKGTMO-LDIGTXGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1CC(CC2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@H]1C[C@H](C[C@H]2[C@@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00998716 | |

| Record name | Dihydromevinolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77517-29-4 | |

| Record name | Dihydromevinolin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077517294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydromevinolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00998716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Convergent Path to Cholesterol Modulation: A Technical Guide to the Total Synthesis and Biological Evaluation of Dihydromevinolin

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the total synthesis and biological evaluation of dihydromevinolin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This compound, a close analog of lovastatin, serves as a critical tool in the study of cholesterol biosynthesis and the development of hypocholesterolemic agents. This document details the synthetic strategies, experimental protocols for biological assessment, and the underlying signaling pathways affected by its mechanism of action.

Core Synthesis and Biological Activity

The total synthesis of this compound and its analogs has been a subject of significant research, aiming to improve potency and explore structure-activity relationships. The biological activity of these compounds is primarily attributed to their ability to competitively inhibit HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.

Quantitative Biological Data

The inhibitory potency of this compound and its analogs against HMG-CoA reductase is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of these values for key compounds is presented below.

| Compound | Description | IC50 (nM)[1] |

| This compound | Natural Product | 1-20 |

| Compactin | Natural Product | 1-20 |

| 5-Ketothis compound | Synthetic Analog | 1-20 |

| 5-Ketocompactin | Synthetic Analog | 1-20 |

| Enone of this compound | Synthetic Analog | 20-30 times larger than this compound |

| Enone of Compactin | Synthetic Analog | 20-30 times larger than Compactin |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this field. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound.

General Procedure for the Synthesis of this compound Analogs

The total synthesis of this compound and its structural analogs often involves a convergent approach, where the pyranone and the hexahydronaphthalene ring systems are synthesized separately and then coupled. A key step in many synthetic routes is the stereoselective reduction of a ketone to establish the correct stereochemistry of the hydroxyl group in the lactone moiety.

A representative synthetic sequence involves the reaction of a suitable anhydride with a chiral alcohol in the presence of a catalyst like 4-(N,N-dimethylamino)pyridine and triethylamine to achieve high diastereoselectivity.[1] This method allows for the selective preparation of either the R or S epimer at the C-3 position of the 3,5-dihydroxyvaleric acid portion of the molecule.[1]

HMG-CoA Reductase Inhibition Assay Protocol

The biological evaluation of this compound and its analogs is centered on their ability to inhibit HMG-CoA reductase. A common method for this is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by the enzyme.

Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate

-

NADPH

-

Assay Buffer (e.g., potassium phosphate buffer, pH 7.5)

-

Test compounds (this compound or its analogs) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme in the wells of a 96-well plate.

-

Add the test compound at various concentrations to the respective wells. A control group without the inhibitor should be included.

-

Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.

-

Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals for a set period.

-

The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot.

-

The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.

-

IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of HMG-CoA reductase. This action has significant downstream effects on various signaling pathways beyond the simple reduction of cholesterol synthesis. By blocking the conversion of HMG-CoA to mevalonate, this compound also depletes the cellular pool of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).

These isoprenoid lipids are crucial for the post-translational modification (prenylation) of small GTP-binding proteins, including Ras and Rho. Prenylation is essential for the proper membrane localization and function of these proteins, which are key regulators of numerous cellular processes.

The inhibition of Ras and Rho prenylation by this compound leads to the modulation of downstream signaling cascades, including the Ras/ERK and PI3K/Akt/mTOR pathways.[2] These pathways are integral to cell growth, proliferation, survival, and migration. The disruption of these signaling events contributes to the pleiotropic effects of statins, including their anti-inflammatory and anti-proliferative properties.

Caption: this compound's inhibition of HMG-CoA Reductase and its downstream effects.

Caption: Workflow for the synthesis and biological evaluation of this compound analogs.

References

Dihydromevinolin: A Technical Guide to its Mechanism of Action as a Potent HMG-CoA Reductase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromevinolin is a potent hypocholesterolemic agent and a member of the statin class of drugs. It is a fungal metabolite produced by Aspergillus terreus and is structurally a dihydro analog of mevinolin (lovastatin).[1] Like other statins, this compound's primary therapeutic effect is the reduction of cholesterol levels, which is achieved through the specific inhibition of a key enzyme in the cholesterol biosynthesis pathway. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Competitive Inhibition of HMG-CoA Reductase

The pharmacological activity of this compound is centered on its ability to act as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme plays a critical, rate-limiting role in the synthesis of cholesterol in the body.[2][3][4]

The cholesterol biosynthesis pathway, also known as the mevalonate pathway, is a complex series of enzymatic reactions that produce cholesterol from acetyl-CoA. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, a crucial precursor for cholesterol synthesis.[2][5] By inhibiting this step, this compound effectively curtails the endogenous production of cholesterol.

This compound, in its active hydroxy acid form, possesses a structural component that closely resembles the HMG-CoA substrate.[6] This structural similarity allows it to bind to the active site of the HMG-CoA reductase enzyme with high affinity, thereby preventing the natural substrate from binding and being converted to mevalonate.[7] This inhibition is reversible.[6]

The reduction in intracellular cholesterol levels triggered by HMG-CoA reductase inhibition leads to a compensatory upregulation of the expression of LDL (low-density lipoprotein) receptors on the surface of liver cells.[8][9] This, in turn, enhances the clearance of LDL cholesterol from the bloodstream, contributing significantly to the overall cholesterol-lowering effect of the drug.[6]

Quantitative Data: In Vitro Inhibitory Potency

The inhibitory effect of this compound on HMG-CoA reductase has been quantified and compared to its structural analog, mevinolin (lovastatin). The following table summarizes the concentration required for 50% inhibition (IC50) of the enzyme in vitro.

| Compound | IC50 (nM) |

| This compound | 2.7 |

| Mevinolin | 2.0 |

| Data sourced from in vitro inhibition assays of HMG-CoA reductase.[1] |

Experimental Protocols

In Vitro HMG-CoA Reductase Inhibition Assay

A standard method to determine the inhibitory activity of compounds like this compound is through an in vitro enzyme assay that measures the activity of HMG-CoA reductase. This is often achieved by spectrophotometrically monitoring the consumption of NADPH, a cofactor in the reaction catalyzed by HMG-CoA reductase.[2][8]

Principle: The enzymatic reaction involves the reduction of HMG-CoA to mevalonate, which is dependent on the oxidation of NADPH to NADP+. The decrease in absorbance at 340 nm, corresponding to the consumption of NADPH, is directly proportional to the enzyme's activity.[2][8]

Materials:

-

HMG-CoA Reductase Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[10][11]

-

This compound (or other test inhibitors) dissolved in an appropriate solvent

-

Microplate reader capable of measuring absorbance at 340 nm[8]

Procedure:

-

Reaction Mixture Preparation: A master mix is prepared containing the HMG-CoA Reductase Assay Buffer, HMG-CoA substrate, and NADPH.

-

Inhibitor Addition: Varying concentrations of this compound are added to the wells of a microplate. Control wells containing the solvent vehicle are also prepared.

-

Enzyme Addition: The reaction is initiated by adding the purified HMG-CoA reductase enzyme to all wells.

-

Kinetic Measurement: The absorbance at 340 nm is immediately measured in a kinetic mode at 37°C for a defined period (e.g., 10 minutes), with readings taken at regular intervals (e.g., every 20-30 seconds).[8][10]

-

Data Analysis: The rate of NADPH consumption is calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition for each concentration of this compound is determined by comparing the rate of the reaction in the presence of the inhibitor to the rate in the control wells. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assays for Sterol Synthesis Inhibition

To assess the effect of this compound on cholesterol synthesis within a cellular context, cell-based assays are employed.

Principle: Cultured cells, often of hepatic origin (e.g., HepG2), are incubated with the test compound.[6] The rate of cholesterol synthesis is then measured, typically by quantifying the incorporation of a radiolabeled precursor, such as [14C]-acetate, into newly synthesized sterols.

Brief Protocol:

-

Cell Culture: HepG2 cells are cultured in appropriate media.

-

Inhibitor Treatment: Cells are incubated with varying concentrations of this compound for a specified duration.

-

Radiolabeling: A radiolabeled cholesterol precursor (e.g., [14C]-acetate) is added to the culture medium.

-

Lipid Extraction: After incubation, cellular lipids are extracted.

-

Quantification: The amount of radioactivity incorporated into the sterol fraction is measured using scintillation counting. The reduction in radiolabel incorporation in treated cells compared to control cells indicates the inhibition of sterol synthesis.

In Vivo Inhibition of Cholesterol Synthesis

Animal models, such as rats, are used to evaluate the in vivo efficacy of HMG-CoA reductase inhibitors.

Principle: The test compound is administered to the animals, and the rate of cholesterol synthesis is measured.

Brief Protocol:

-

Animal Dosing: this compound is administered to rats, typically orally.

-

Tracer Administration: A tracer, such as [14C]-acetate, is administered.

-

Tissue and Plasma Collection: After a specific time, blood and liver tissue are collected.

-

Lipid Analysis: Lipids are extracted from the plasma and liver, and the incorporation of the radiolabel into cholesterol is quantified to determine the rate of synthesis.

Visualizations

Caption: Cholesterol Biosynthesis Pathway and this compound Inhibition.

Caption: Workflow for In Vitro HMG-CoA Reductase Inhibition Assay.

References

- 1. scispace.com [scispace.com]

- 2. HMG-CoA Reductase (HMGR) Assay Kit [sigmaaldrich.com]

- 3. everydaybiochemistry.com [everydaybiochemistry.com]

- 4. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. An Atomic-Level Perspective of HMG-CoA-Reductase: The Target Enzyme to Treat Hypercholesterolemia [mdpi.com]

- 6. Cell-based screen of HMG-CoA reductase inhibitors and expression regulators using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. abcam.com [abcam.com]

- 9. assaygenie.com [assaygenie.com]

- 10. scispace.com [scispace.com]

- 11. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Statin Precursor: A Technical Guide to the Discovery and Origin of Dihydromevinolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromevinolin, also known as Monacolin L, is a naturally occurring polyketide with significant importance in the pharmaceutical industry as a direct precursor to the cholesterol-lowering drug lovastatin (Mevacor®) and a close analog of other statins. This technical guide provides an in-depth exploration of the discovery, origin, and biosynthesis of this compound, tailored for professionals in research and drug development. The document outlines the key scientific findings, presents quantitative data in a structured format, details experimental protocols, and visualizes complex biological and experimental processes.

Discovery and Origin

This compound was first isolated and characterized as a potent hypocholesterolemic agent from the filamentous fungus Aspergillus terreus . Its discovery was a significant step in understanding the biosynthesis of the broader class of statins. While the related compound, mevinolin (lovastatin), was also isolated from A. terreus, this compound was identified as a key intermediate in its biosynthetic pathway.

Subsequent research has identified other fungal species capable of producing this compound, most notably from the genus Monascus , particularly Monascus ruber . These fungi are traditionally used in the production of red yeast rice, a food product that naturally contains a mixture of monacolins, including this compound.

Producing Organisms

The primary organisms known to produce this compound are:

-

Aspergillus terreus : A ubiquitous soil fungus, it is the most well-studied producer of this compound and lovastatin. Various strains of A. terreus are used in industrial fermentation for the production of these compounds.

-

Monascus species (e.g., M. ruber, M. pilosus, M. purpureus) : These molds are used to ferment rice to create red yeast rice. They produce a variety of monacolins, with the specific profile and yield depending on the species, strain, and fermentation conditions. Some strains of M. ruber are noted for their production of monacolin K, with this compound as a precursor.[1][2][3]

Biosynthesis of this compound

This compound is a polyketide, synthesized from acetate units via a complex enzymatic assembly line. The biosynthetic pathway is best understood in the context of lovastatin production in Aspergillus terreus. The core of this process is orchestrated by a multifunctional enzyme, a Type I polyketide synthase (PKS), in conjunction with a dedicated enoyl reductase.

The biosynthesis can be summarized in the following key steps:

-

Chain Assembly by Lovastatin Nonaketide Synthase (LovB) : The process begins with the iterative condensation of one acetyl-CoA starter unit and eight malonyl-CoA extender units by the lovastatin nonaketide synthase (LovB). This megaenzyme contains multiple catalytic domains that work in a coordinated fashion to build the polyketide chain.

-

Enoyl Reduction by LovC : A crucial step in the formation of this compound is the reduction of a specific carbon-carbon double bond in the growing polyketide chain. This reaction is catalyzed by a trans-acting enoyl reductase, LovC. The action of LovC is what distinguishes the saturated hexahydronaphthalene ring system of this compound from its unsaturated precursors.

-

Release and Cyclization : The completed polyketide chain is then released from the PKS and undergoes a spontaneous intramolecular Diels-Alder cyclization to form the characteristic decalin ring structure of this compound.

Biosynthetic Pathway Diagram

Quantitative Data

The production yield of this compound and its biological activity are critical parameters for research and industrial applications. The following tables summarize key quantitative data from various studies.

Production of Mevinolin (Lovastatin) in Aspergillus terreus under Optimized Conditions

While data specifically for this compound yield is often embedded within lovastatin production studies (as it is an intermediate), the overall mevinolin production is indicative of the pathway's activity.

| Strain | Fermentation Conditions | Mevinolin Yield (mg/L) | Reference |

| A. terreus J9 | Dox-rice medium, 7.5 L fermenter, 96 h, pH 6.5 | 932.15 | [4] |

| A. terreus J9 | Optimized Dox-rice medium, 60 h, 28 °C, 400 rpm | 1761.6 | [4] |

Production of Monacolin K in Monascus ruber

| Fermentation Type | Key Optimized Conditions | Monacolin K Yield (mg/g) | Reference |

| Solid-State Fermentation | Initial moisture 50-55%, bran content 4.5-5.5%, temperature shifting | 14.53 ± 0.16 | [1] |

| Solid-State Fermentation | Fructose as carbon source, 1.5% peptone | ~13.14 | [1] |

| Solid-State Fermentation (Fusant MF11) | Fermented rice | 2.22 | [2] |

Biological Activity of this compound

| Assay | Target | IC50 (nM) | Reference |

| In vitro HMG-CoA Reductase Inhibition | HMG-CoA Reductase | 2.7 | |

| In vitro Sterol Synthesis Inhibition | Mouse L-M cells (from 14C-acetate) | 22.7 |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections provide protocols for key experiments related to this compound.

Fermentation and Extraction of this compound from Aspergillus terreus

This protocol is adapted from methods used for mevinolin production, where this compound is a key intermediate.

1. Culture and Fermentation:

- Prepare a seed culture of Aspergillus terreus in a suitable medium (e.g., Potato Dextrose Broth) and incubate at 28°C for 48-72 hours with shaking.

- Inoculate a production medium (e.g., Dox-rice medium or a chemically defined medium with glucose and glutamate) with the seed culture.

- Incubate the production culture in a fermenter at 28°C for 96-144 hours with controlled pH (around 6.5) and agitation (e.g., 400 rpm).

2. Extraction:

- Separate the mycelia from the fermentation broth by filtration or centrifugation.

- Dry the mycelia and grind into a fine powder.

- Extract the powdered mycelia with a suitable organic solvent, such as ethyl acetate or a mixture of ethanol and water (e.g., 75:25 v/v).

- Perform the extraction at an elevated temperature (e.g., 60°C) for several hours with agitation to enhance recovery.

- Concentrate the extract in vacuo to obtain a crude extract.

Purification of this compound

1. Column Chromatography:

- Subject the crude extract to column chromatography using a stationary phase like silica gel or Sephadex LH-20.

- Elute with a gradient of solvents, for example, a chloroform-methanol gradient, to separate the components based on polarity.

- Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

2. High-Performance Liquid Chromatography (HPLC):

- Further purify the this compound-containing fractions by preparative HPLC.

- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

- Mobile Phase: A mixture of acetonitrile and water (e.g., 4:1 v/v) with pH adjustment (e.g., to 7.4 with triethanolamine) or a gradient of acetonitrile in 0.1% formic acid.

- Flow Rate: 1.0 mL/min.

- Detection: UV detector at 220-238 nm.

- Collect the peak corresponding to this compound.

HMG-CoA Reductase Inhibition Assay (Spectrophotometric)

This assay measures the activity of HMG-CoA reductase by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH.

1. Reagents and Preparation:

- Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

- NADPH Solution: Prepare a stock solution of NADPH in the assay buffer.

- HMG-CoA Substrate Solution: Prepare a stock solution of HMG-CoA in the assay buffer.

- HMG-CoA Reductase Enzyme: Use a commercially available or purified enzyme solution.

- Inhibitor Solution: Dissolve the purified this compound in a suitable solvent (e.g., DMSO) and prepare serial dilutions.

2. Assay Procedure (in a 96-well plate):

- To each well, add the assay buffer.

- Add the NADPH solution.

- Add the HMG-CoA substrate solution.

- Add the this compound solution at various concentrations (and a solvent control).

- Pre-incubate the plate at 37°C for a few minutes.

- Initiate the reaction by adding the HMG-CoA reductase enzyme solution to all wells except the blank.

- Immediately measure the absorbance at 340 nm in a kinetic mode, taking readings every 20-30 seconds for 10-20 minutes.

3. Data Analysis:

- Calculate the rate of NADPH consumption (decrease in A340 per minute) for each concentration of this compound.

- Determine the percentage of inhibition relative to the solvent control.

- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Experimental Workflow Diagram

References

- 1. A systematic study of the production of Monacolin K by solid state fermentation of Monascus ruber - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enhancement of Monacolin K Production by Intergeneric Hybridization between Monascus purpureus (Arg-) and Monascus ruber (Thi-, Met-) Auxotrophs - Journal of Pure and Applied Microbiology [microbiologyjournal.org]

- 3. "Monacolin K, yellow pigments and citrinin production capabilities of Monascus purpureus and M. ruber (M. pilosus)." by Tzu-shing Lin, Shih-Hau Chiu et al. [jfda-online.com]

- 4. scispace.com [scispace.com]

Dihydromevinolin Structural Analogues and Derivatives: A Technical Guide to Structure-Activity Relationships and Experimental Evaluation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromevinolin, a close analogue of the statin drug lovastatin (mevinolin), is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] The exploration of this compound's structural analogues and derivatives has been a cornerstone in the development of new and improved HMG-CoA reductase inhibitors. This technical guide provides an in-depth overview of the structure-activity relationships (SAR) of these compounds, detailed experimental protocols for their evaluation, and a summary of their biological activities.

Core Structure and Mechanism of Action

The inhibitory activity of this compound and its analogues is primarily attributed to the β-hydroxy acid moiety, which mimics the structure of the endogenous substrate, HMG-CoA. This allows the inhibitor to bind to the active site of HMG-CoA reductase, preventing the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol and other isoprenoids. The lactone form of these compounds is a prodrug that is hydrolyzed in vivo to the active hydroxy acid form.[2]

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the this compound structure have revealed key features essential for potent inhibitory activity. SAR studies are fundamental in drug discovery, allowing for the rational design of more potent and selective compounds by analyzing how structural changes affect biological activity.[3][4]

Key structural features influencing the activity of this compound analogues include:

-

The Hydroxy Acid Side Chain: The 3,5-dihydroxyheptanoic acid portion is critical for binding to the active site of HMG-CoA reductase. The stereochemistry at C-3 and C-5 is crucial, with inversion at either position leading to a significant decrease in activity.[5][6]

-

The Decalin Ring System: The hydrophobic hexahydronaphthalene ring contributes to the binding affinity. Modifications to this ring system can influence both potency and selectivity.[7]

-

The Ester Side Chain: The ester group at C-8 of the decalin ring is also important for activity. Variations in this group can modulate the lipophilicity and pharmacokinetic properties of the molecule.

Quantitative structure-activity relationship (QSAR) studies have further refined the understanding of these interactions, suggesting that the enzyme's active site has regions that interact with the inhibitor through dispersion and hydrophobic interactions, with limited tolerance for steric bulk.[7]

Quantitative Data on Biological Activity

The inhibitory potency of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. The following table summarizes the IC50 values for key analogues compared to the parent compounds.

| Compound | Modification | IC50 (nM) | Reference |

| This compound | - | 1-20 | [5][6] |

| Compactin | - | 1-20 | [5][6] |

| 5-Ketothis compound | Oxidation of C-5 hydroxyl | 1-20 | [5][6] |

| 5-Ketocompactin | Oxidation of C-5 hydroxyl | 1-20 | [5][6] |

| Enone of 5-Ketothis compound | Dehydration of 5-keto analogue | 20-30 times higher than this compound | [5][6] |

| 3-epi-Compactin | Inversion of stereochemistry at C-3 | Micromolar range | [5][6] |

| 5-epi-Compactin | Inversion of stereochemistry at C-5 | Micromolar range | [5][6] |

Experimental Protocols

The evaluation of this compound analogues as HMG-CoA reductase inhibitors involves robust and standardized experimental protocols. A common method is a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by the enzyme.[8][9]

HMG-CoA Reductase Inhibition Assay

1. Principle: The activity of HMG-CoA reductase is determined by monitoring the rate of NADPH consumption, which is observed as a decrease in absorbance at 340 nm. Inhibitors will reduce the rate of this decrease.

2. Materials:

-

HMG-CoA Reductase enzyme

-

HMG-CoA substrate solution

-

NADPH

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 6.8)[10]

-

Test compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control inhibitor (e.g., Pravastatin or Atorvastatin)[8][11]

-

96-well microplate reader capable of reading absorbance at 340 nm

3. Procedure:

-

Reagent Preparation: Prepare working solutions of all reagents in the assay buffer. Keep the enzyme on ice.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Test compound at various concentrations (or solvent for control)

-

NADPH solution

-

HMG-CoA Reductase enzyme (for all wells except the blank)

-

-

Incubation: Incubate the plate at 37°C for a short period to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the HMG-CoA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 340 nm kinetically at 37°C for 10-20 minutes, taking readings every 20-30 seconds.[8][9]

-

Data Analysis:

-

Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Mevalonate Pathway

This compound and its analogues target HMG-CoA reductase, a key enzyme in the mevalonate pathway. This pathway is responsible for the synthesis of cholesterol and various non-sterol isoprenoids that are essential for diverse cellular functions.

References

- 1. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 4. On Exploring Structure Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total synthesis and biological evaluation of structural analogues of compactin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Document: Total synthesis and biological evaluation of structural analogues of compactin and this compound. (CHEMBL1123621) - ChEMBL [ebi.ac.uk]

- 7. A quantitative structure-activity relationship study of 3-hydroxy-3-methyl-glutaryl-coenzyme A reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. abcam.cn [abcam.cn]

- 10. mdpi.com [mdpi.com]

- 11. assaygenie.com [assaygenie.com]

An In-depth Technical Guide to the Biological Activity Screening of Dihydromevinolin

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity screening of Dihydromevinolin, a potent inhibitor of HMG-CoA reductase. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathway and experimental workflow to support research and development efforts in hypercholesterolemia and related cardiovascular diseases.

Introduction

This compound, a structural analogue of compactin, is a highly effective inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the rate-limiting step in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.[2][3][4] By inhibiting HMG-CoA reductase, this compound effectively reduces cholesterol production, making it a subject of significant interest in the development of lipid-lowering therapies. This document outlines the key biological screening assays, presents quantitative data on its inhibitory activity, and provides detailed methodologies for its evaluation.

Quantitative Data: HMG-CoA Reductase Inhibition

The primary biological activity of this compound is its potent inhibition of the HMG-CoA reductase enzyme. The following table summarizes the quantitative data from in vitro enzymatic assays.

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Source |

| This compound | HMG-CoA Reductase | Enzymatic Inhibition | 1-20 | [1] |

Experimental Protocols

A crucial aspect of screening this compound and its analogues is the HMG-CoA reductase inhibition assay. Below is a detailed protocol based on established methodologies.[4][5][6][7]

Objective: To determine the in vitro inhibitory activity of this compound on HMG-CoA reductase by measuring the decrease in NADPH concentration.

Materials and Reagents:

-

HMG-CoA Reductase enzyme

-

This compound (test compound)

-

Pravastatin or Atorvastatin (positive control inhibitor)[5][6]

-

HMG-CoA (substrate)

-

NADPH (cofactor)

-

Assay Buffer (e.g., 100 mM Potassium Phosphate buffer, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT)[5][7]

-

96-well clear flat-bottom plates

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution to create a range of test concentrations.

-

Reconstitute HMG-CoA reductase, HMG-CoA, and NADPH in the assay buffer to the desired working concentrations. Keep all enzyme and substrate solutions on ice.

-

Pre-warm the assay buffer to 37°C.

-

-

Assay Setup (in a 96-well plate):

-

Test Wells: Add a fixed volume of the this compound dilutions.

-

Positive Control Wells: Add a fixed volume of the positive control inhibitor (e.g., Pravastatin).

-

Enzyme Control Wells (No Inhibitor): Add the same volume of the solvent used for the test compound.

-

Reagent Blank Wells: Add assay buffer instead of the enzyme solution.

-

Add the HMG-CoA reductase enzyme to all wells except the reagent blank.

-

Bring the final volume in each well to a consistent level with the pre-warmed assay buffer.

-

Incubate the plate at 37°C for a short pre-incubation period (e.g., 10-15 minutes).

-

-

Initiation and Measurement:

-

Initiate the enzymatic reaction by adding a fixed volume of the HMG-CoA and NADPH mixture to all wells.

-

Immediately place the plate in a spectrophotometer pre-set to 37°C.

-

Measure the decrease in absorbance at 340 nm every 20-30 seconds for a total of 10-20 minutes. The decrease in absorbance corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption (the slope of the linear portion of the absorbance vs. time curve) for each well.

-

Determine the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Well) / Rate of Enzyme Control] x 100

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

-

Mandatory Visualizations

The following diagram illustrates the mevalonate pathway, highlighting the role of HMG-CoA reductase and the inhibitory action of this compound.

Caption: The Mevalonate Pathway and the inhibitory action of this compound.

This diagram outlines the workflow for the HMG-CoA reductase inhibition assay.

Caption: Workflow for the HMG-CoA Reductase Inhibition Assay.

References

- 1. Total synthesis and biological evaluation of structural analogues of compactin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Predictive Modeling of HMG-CoA Reductase Inhibitory Activity and Design of New HMG-CoA Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. abcam.com [abcam.com]

- 5. scispace.com [scispace.com]

- 6. assaygenie.com [assaygenie.com]

- 7. HMG-CoA reductase inhibitory activity and phytocomponent investigation of Basella alba leaf extract as a treatment for hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]

Dihydromevinolin and Lovastatin: A Comparative Analysis of Chemical Structure and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of dihydromevinolin and lovastatin, two closely related inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The document delves into their chemical structures, physicochemical properties, and biological activities, with a focus on their inhibitory effects on HMG-CoA reductase and their influence on key cellular signaling pathways. Detailed experimental protocols for the synthesis and biological analysis of these compounds are provided to support further research and development in this area.

Introduction

Lovastatin, a member of the statin class of drugs, is a widely used medication for the treatment of hypercholesterolemia.[1] It functions by competitively inhibiting HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] this compound is a close structural analog of lovastatin, differing only by the saturation of a double bond in its decalin ring system. This guide aims to provide a detailed technical comparison of these two compounds to aid researchers in understanding their subtle yet potentially significant differences in chemical and biological properties.

Chemical Structure

The primary structural difference between lovastatin and this compound lies in the hexahydronaphthalene ring. Lovastatin possesses a double bond between carbons 4a and 5, whereas in this compound, this bond is saturated, resulting in a trans-fused octahydronaphthalene system.[3] This seemingly minor alteration can influence the molecule's overall conformation and its interaction with the active site of HMG-CoA reductase.

Lovastatin

-

Systematic Name: [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-methylbutanoate

-

Molecular Formula: C₂₄H₃₆O₅

-

Molecular Weight: 404.5 g/mol [4]

This compound

-

Systematic Name: [(1S,2S,4aR,6R,8S,8aS)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-2,6-dimethyl-1,2,3,4,4a,5,6,7-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate

-

Molecular Formula: C₂₄H₃₈O₅

-

Molecular Weight: 406.5 g/mol

Physicochemical Properties

Both lovastatin and this compound are classified as lipophilic compounds.[5][6] This property influences their absorption, distribution, metabolism, and excretion (ADME) profiles. The saturation of the double bond in this compound is expected to slightly increase its flexibility and may subtly alter its lipophilicity compared to lovastatin. A direct comparative table of key physicochemical parameters is presented below.

| Property | Lovastatin | This compound | Reference |

| Molecular Formula | C₂₄H₃₆O₅ | C₂₄H₃₈O₅ | [4] |

| Molecular Weight ( g/mol ) | 404.5 | 406.5 | [4] |

| LogP (Octanol/Water) | 4.3 | Data not available | [4] |

| Water Solubility | Poorly soluble | Data not available | [5] |

| Appearance | White crystalline solid | Data not available |

Biological Activity

Inhibition of HMG-CoA Reductase

Both this compound and lovastatin are potent inhibitors of HMG-CoA reductase. Their inhibitory activity is comparable, with studies on their 5-keto derivatives showing IC50 values in the nanomolar range (1-20 nM). This indicates that both compounds bind with high affinity to the active site of the enzyme, effectively blocking the synthesis of mevalonate, a crucial precursor in the cholesterol biosynthesis pathway.

| Compound | IC50 (HMG-CoA Reductase Inhibition) | Reference |

| 5-ketothis compound | 1-20 nM | |

| 5-ketocompactin (structurally similar to 5-ketolovastatin) | 1-20 nM |

Effects on Cellular Signaling Pathways

Lovastatin has been shown to modulate several key cellular signaling pathways, primarily due to its inhibition of the mevalonate pathway, which provides essential isoprenoid intermediates for the post-translational modification of small GTPases like Ras and Rho.

Ras/ERK Signaling Pathway: Lovastatin can inhibit the proper localization and function of Ras proteins by depleting the pool of farnesyl pyrophosphate. This leads to the downregulation of the downstream Raf/MEK/ERK signaling cascade, which is crucial for cell proliferation, differentiation, and survival.[7]

RhoA/Wnt/β-catenin Signaling Pathway: By inhibiting the geranylgeranylation of RhoA, lovastatin can suppress its activity.[8] This, in turn, can modulate the Wnt/β-catenin signaling pathway, which plays a critical role in development and disease, including cancer.[8]

Information on the specific effects of this compound on these or other signaling pathways is currently limited, representing an area for future research.

Experimental Protocols

Synthesis of this compound from Lovastatin (Catalytic Hydrogenation)

Objective: To saturate the C4a-C5 double bond of lovastatin to yield this compound.

Materials:

-

Lovastatin

-

Palladium on carbon (Pd/C, 10%)

-

Ethyl acetate (or a similar suitable solvent)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolve lovastatin in a suitable solvent such as ethyl acetate in a reaction flask.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Purge the reaction flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenator).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Fermentation and Extraction of Lovastatin from Aspergillus terreus

Objective: To produce and isolate lovastatin from a fungal culture.

Materials:

-

Aspergillus terreus strain

-

Fermentation medium (e.g., Czapek-Dox broth supplemented with glucose and yeast extract)

-

Shaker incubator

-

Centrifuge

-

Ethyl acetate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Inoculate a suitable fermentation medium with a culture of Aspergillus terreus.

-

Incubate the culture in a shaker incubator at 28°C for 7-10 days.

-

After the incubation period, harvest the fermentation broth by centrifugation to separate the mycelium from the supernatant.

-

Extract the supernatant and the mycelial cake separately with ethyl acetate.

-

Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

-

Purify the crude extract containing lovastatin by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

-

Collect the fractions containing lovastatin and concentrate them to yield the purified product.

Western Blot Analysis of ERK Phosphorylation

Objective: To assess the effect of lovastatin on the phosphorylation of ERK1/2 in a cell-based assay.

Materials:

-

Cell line of interest (e.g., a cancer cell line)

-

Cell culture medium and supplements

-

Lovastatin

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Western blotting apparatus

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of lovastatin for the desired time periods.

-

Lyse the cells with lysis buffer and collect the cell lysates.

-

Determine the protein concentration of each lysate using the BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total-ERK1/2 to normalize for protein loading.

Visualizations

Lovastatin Biosynthesis and Mechanism of Action

Caption: Lovastatin's inhibition of HMG-CoA reductase.

Lovastatin's Effect on the Ras/ERK Signaling Pathway

References

- 1. HMG CoA reductase inhibitors. Current clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lovastatin reduces PEL cell survival by phosphorylating ERK1/2 that blocks the autophagic flux and engages a cross‐talk with p53 to activate p21 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relative lipophilicities, solubilities, and structure-pharmacological considerations of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitors pravastatin, lovastatin, mevastatin, and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lovastatin | C24H36O5 | CID 53232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jabps.journals.ekb.eg [jabps.journals.ekb.eg]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. Lovastatin inhibits the extracellular-signal-regulated kinase pathway in immortalized rat brain neuroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lovastatin Inhibits RhoA to Suppress Canonical Wnt/β-Catenin Signaling and Alternative Wnt-YAP/TAZ Signaling in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Dihydromyricetin (DHM): An In-Depth Technical Guide on Early-Stage Therapeutic Potential

An in-depth analysis of early-stage research on Dihydromevinolin reveals a significant clarification: the compound with substantial documented therapeutic potential in early-stage research is Dihydromyricetin (DHM) , also known as Ampelopsin. This compound is a distinct, less-studied compound primarily investigated for its potent hypocholesterolemic (cholesterol-lowering) effects as an inhibitor of HMG-CoA reductase.

The available scientific literature on this compound is limited, focusing on its isolation and primary mechanism of action in cholesterol synthesis. In contrast, Dihydromyricetin (DHM) has been the subject of extensive preclinical research, exploring its therapeutic potential across a range of applications, including anti-inflammatory, neuroprotective, and metabolic diseases.

This guide will proceed by focusing on the significant body of early-stage research available for Dihydromyricetin (DHM) , as it aligns with the user's request for an in-depth technical guide on a compound with multifaceted therapeutic potential.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of the preclinical evidence supporting the therapeutic potential of Dihydromyricetin (DHM). It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the primary signaling pathways involved.

Quantitative Data Summary

The following tables summarize the quantitative findings from various preclinical studies on DHM, highlighting its anti-inflammatory and neuroprotective effects.

Table 1: Anti-inflammatory Effects of Dihydromyricetin (DHM) in In Vitro and In Vivo Models

| Parameter | Model System | Treatment | Result | Citation |

| NO Production | LPS-stimulated RAW264.7 macrophages | DHM | Significant inhibition of nitric oxide (NO) secretion. | [1] |

| iNOS and COX-2 Expression | LPS-stimulated RAW264.7 macrophages | DHM | Marked inhibition of iNOS and COX-2 protein expression. | [1] |

| Paw Edema | Carrageenan-induced paw edema in rats | DHM | Significant attenuation of paw edema. | [1] |

| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Complete Freund's Adjuvant (CFA)-induced rheumatoid arthritis in rats | DHM | Significant inhibition of increased expression levels. | [2][3] |

| COX-2 Expression | CFA-induced rheumatoid arthritis in rats | DHM | Markedly lowered expression. | [2][3] |

| Immune Organ Indices (Thymus and Spleen) | CFA-induced rheumatoid arthritis in rats | DHM | Significantly lowered indices. | [2][3] |

Table 2: Neuroprotective Effects of Dihydromyricetin (DHM)

| Parameter | Model System | Treatment | Result | Citation |

| Cell Viability | Aβ-induced cytotoxicity in SH-SY5Y cells | VOO and Hc acids (containing DHM analogs) | Alleviation of Aβ-induced cytotoxicity. | [4] |

| Reactive Oxygen Species (ROS) | Aβ-induced oxidative stress in SH-SY5Y cells | VOO and Hc acids (containing DHM analogs) | Decreased ROS levels. | [4] |

| Oxidative Stress Markers | Peroxide-stressed differentiated SH-SY5Y cells | EVOO extract | Upregulation of antioxidant enzymes (HO-1, NQO1, TrxR1, GR). | [5] |

| Neurotrophic Factors | Peroxide-stressed differentiated SH-SY5Y cells | EVOO extract | Activation of Brain-Derived Neurotrophic Factor (BDNF). | [5] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of DHM.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

-

Cell Culture: RAW264.7 macrophages are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

-

LPS Stimulation: Cells are pre-treated with various concentrations of DHM for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: The concentration of nitrite in the culture supernatants is measured as an indicator of NO production using the Griess reagent.

-

Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. The expression levels of iNOS, COX-2, p-p65, p-IKKα/β, and IKKβ are determined using specific primary antibodies and horseradish peroxidase-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1]

Carrageenan-Induced Paw Edema in Rats

-

Animal Model: Male Sprague-Dawley rats are used.

-

Treatment: DHM is administered orally at different doses one hour before the induction of inflammation.

-

Induction of Edema: Paw edema is induced by a subplantar injection of 1% carrageenan in saline into the right hind paw.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points after carrageenan injection. The percentage of inhibition of edema is calculated by comparing the paw volume of DHM-treated groups with the control group.[1]

In Vitro Neuroprotection Assay in SH-SY5Y Cells

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 medium, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin.

-

Aβ-induced Cytotoxicity: Cells are treated with aggregated β-amyloid (Aβ) peptide to induce cytotoxicity. Co-treatment with DHM or related compounds is performed to assess neuroprotective effects.

-

Cell Viability Assay (MTT): Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control.

-

Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are measured using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is measured using a fluorescence microplate reader.[4]

Signaling Pathways and Experimental Workflows

The therapeutic effects of DHM are mediated through the modulation of several key signaling pathways. The following diagrams, generated using the DOT language, visualize these pathways and experimental workflows.

References

- 1. Frontiers | Dihydromyricetin: an emerging compound with comprehensive effects on multiple systems [frontiersin.org]

- 2. Dihydromyricetin: A review on identification and quantification methods, biological activities, chemical stability, metabolism and approaches to enhance its bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. scispace.com [scispace.com]

- 5. (4R,6R)-Tetrahydro-4-hydroxy-6-(2-((1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl)ethyl)-2H-pyran-2-one | C19H30O3 | CID 11954201 - PubChem [pubchem.ncbi.nlm.nih.gov]

Preliminary In Vitro Studies of Dihydromevinolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromevinolin is a potent hypocholesterolemic agent produced by the fungus Aspergillus terreus. It is a dihydro analog of mevinolin (lovastatin) and functions as a highly potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes the rate-limiting step in the cholesterol biosynthesis pathway, making its inhibition a critical strategy for managing hypercholesterolemia.[2][3][4] This technical guide provides an in-depth overview of the preliminary in vitro studies on this compound, focusing on its inhibitory activities, potential anti-cancer effects, and the experimental protocols used for its evaluation.

Core Mechanism: HMG-CoA Reductase Inhibition

The primary mechanism of action for this compound is the competitive inhibition of HMG-CoA reductase. By blocking this key enzyme, this compound effectively curtails the endogenous synthesis of cholesterol. In vitro assays have demonstrated that its inhibitory potency is comparable to that of mevinolin.[1]

Data Presentation: HMG-CoA Reductase Inhibition

| Compound | IC50 (nM) for HMG-CoA Reductase Inhibition |

| This compound | 2.7 |

| Mevinolin | 2.0 |

IC50 (half maximal inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition in vitro.[1]

Experimental Protocol: HMG-CoA Reductase Inhibition Assay

This protocol outlines the methodology for determining the in vitro inhibitory activity of compounds against HMG-CoA reductase.

1. Reagents and Preparation:

-

Assay Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.[5]

-

Substrate: HMG-CoA solution.

-

Enzyme: Catalytic domain of human recombinant HMG-CoA reductase.[5]

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Pravastatin or Mevinolin.[6]

2. Assay Procedure:

-

In a suitable reaction vessel (e.g., a microplate well), combine the assay buffer, NADPH, and HMG-CoA substrate.[5][6]

-

Add the test compound (this compound) at various concentrations. For control wells, add the vehicle solvent. For positive control, add pravastatin.

-

Initiate the enzymatic reaction by adding the HMG-CoA reductase enzyme solution.[5]

-

Incubate the reaction mixture at 37°C.

-

Monitor the rate of NADPH oxidation by measuring the decrease in absorbance at 340 nm over time. The rate of reaction is proportional to the enzyme activity.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.[6]

Visualization: HMG-CoA Reductase Inhibition Assay Workflow

Caption: Workflow for the in vitro HMG-CoA reductase inhibition assay.

Inhibition of Sterol Synthesis in Cell Culture

This compound has been shown to be a potent inhibitor of sterol synthesis from ¹⁴C-acetate in mouse L-M cell cultures.[1] This cellular assay confirms that the enzymatic inhibition observed in vitro translates to a functional reduction of sterol production in a biological system.

Data Presentation: Sterol Synthesis Inhibition in L-M Cells

| Compound | IC50 (nM) for Sterol Synthesis Inhibition |

| This compound | 22.7 |

| Mevinolin | 33.6 |

At the concentrations tested, neither fatty acid synthesis from ¹⁴C-acetate nor sterol synthesis from ³H-mevalonate was affected by either compound, indicating specificity for the pre-mevalonate pathway.[1]

Experimental Protocol: Sterol Synthesis Inhibition Assay

This protocol describes the methodology for assessing the inhibition of sterol synthesis in a cell-based model.

1. Cell Culture:

-

Culture mouse L-M cells (or other suitable cell lines) in appropriate growth medium until they reach the desired confluency.

2. Treatment:

-

Treat the cells with varying concentrations of this compound for a predetermined period.

-

Include vehicle-treated cells as a negative control.

3. Radiolabeling:

-

Add ¹⁴C-labeled acetate to the cell culture medium and incubate to allow for its incorporation into newly synthesized sterols.

4. Lipid Extraction:

-

After incubation, wash the cells and harvest them.

-

Extract the total lipids from the cells using a suitable solvent system (e.g., chloroform:methanol).

5. Analysis:

-

Separate the sterol fraction from other lipids, typically by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the amount of ¹⁴C incorporated into the sterol fraction using liquid scintillation counting.

6. Data Calculation:

-

Determine the percentage of inhibition of sterol synthesis at each this compound concentration relative to the control.

-

Calculate the IC50 value from the dose-response curve.

Visualization: Sterol Synthesis Inhibition Assay Workflow

Caption: Experimental workflow for the cell-based sterol synthesis inhibition assay.

Potential Anti-Cancer Activities: Apoptosis and Cell Cycle Arrest

While direct in vitro studies on the anti-cancer activity of this compound are not extensively documented in the provided search results, the broader class of HMG-CoA reductase inhibitors (statins) has demonstrated anti-tumor effects.[2][7][8][9] These effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][10]

Studies on structurally related "dihydro-" compounds provide a basis for hypothesizing similar activities for this compound:

-

Dihydrotanshinone I: Has been shown to induce S-phase cell growth arrest and subsequent apoptosis in K562/ADR cells.[11] It has also been found to cause G2/M cell cycle arrest in gastric and hepatocellular carcinoma cells.[12][13]

-

7,8-dihydromethysticin: This molecule was found to cause cell cycle arrest at the G2/M phase in leukemia HL-60 cells.[14][15]

These findings suggest that investigating this compound's effects on apoptosis and cell cycle progression in cancer cell lines is a logical next step.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details a standard method for analyzing the distribution of cells in different phases of the cell cycle.

1. Cell Preparation:

-

Culture cancer cells (e.g., HL-60, K562) and treat them with various concentrations of this compound for a specified time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization or scraping, and wash with phosphate-buffered saline (PBS).

2. Fixation:

-

Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store the fixed cells at -20°C until analysis.

3. Staining:

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing a DNA-binding fluorescent dye such as Propidium Iodide (PI) or DAPI.

-

The staining solution should also contain RNase to prevent staining of double-stranded RNA.

4. Flow Cytometry:

-

Analyze the stained cells using a flow cytometer. The fluorescent signal from the DNA dye is proportional to the DNA content of each cell.

-

Cells in the G0/G1 phase will have a 2n DNA content, while cells in the G2/M phase will have a 4n DNA content. Cells in the S phase will have a DNA content between 2n and 4n.

5. Data Analysis:

-

Generate a DNA content histogram.

-

Use cell cycle analysis software to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualization: Cell Cycle Analysis Workflow

Caption: Workflow for cell cycle analysis using flow cytometry.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

This protocol describes a common method to detect and quantify apoptosis using flow cytometry.

1. Cell Treatment:

-

Culture cells and treat with this compound as described in the cell cycle protocol.

2. Harvesting and Washing:

-

Collect both adherent and floating cells to ensure all apoptotic cells are included.

-

Wash the cells with cold PBS.

3. Staining:

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for approximately 15 minutes. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI enters and stains the DNA of late apoptotic or necrotic cells with compromised membranes.

4. Flow Cytometry Analysis:

-

Analyze the stained cells promptly using a flow cytometer.

-

The results will distinguish between four populations:

-

Viable cells (Annexin V- / PI-)

-

Early apoptotic cells (Annexin V+ / PI-)

-

Late apoptotic/necrotic cells (Annexin V+ / PI+)

-

Necrotic cells (Annexin V- / PI+)

-

Visualization: Apoptosis Assay Workflow

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been fully elucidated. However, the anti-cancer effects of statins and related compounds are often linked to the modulation of critical cellular signaling cascades. A key pathway frequently implicated is the PI3K/Akt pathway, which is central to regulating cell growth, proliferation, and survival. Inhibition of the mevalonate pathway by statins can disrupt the function of small GTPases (like Ras and Rho), which are upstream regulators of pathways including PI3K/Akt and MAPK.

Visualization: Hypothetical this compound Signaling Pathway

Caption: Hypothetical pathway of this compound's anti-cancer effects.

Conclusion

Preliminary in vitro studies establish this compound as a highly potent inhibitor of HMG-CoA reductase and cellular sterol synthesis, with efficacy comparable to first-generation statins.[1] While its direct anti-cancer properties require further investigation, data from related compounds suggest a strong potential for this compound to induce apoptosis and cell cycle arrest in malignant cells. Future research should focus on screening this compound against various cancer cell lines and elucidating the specific signaling pathways, such as the PI3K/Akt cascade, that mediate its cellular effects. This foundational knowledge is crucial for its potential development as a therapeutic agent beyond cholesterol management.

References

- 1. scispace.com [scispace.com]

- 2. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. JMIRx Bio - Discovery of Novel Inhibitors of HMG-CoA Reductase Using Bioactive Compounds Isolated From Cochlospermum Species Through Computational Methods: Virtual Screening and Algorithm Validation Study [xbio.jmir.org]

- 5. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. japsonline.com [japsonline.com]

- 7. mdpi.com [mdpi.com]

- 8. In vitro Anti-Tumor Effects of Statins on Head and Neck Squamous Cell Carcinoma: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Biological activity of dihydrotanshinone I: effect on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dihydrotanshinone I induces necroptosis and cell cycle arrest in gastric cancer through the PTPN11/p38 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Dihydrotanshinone Inhibits Hepatocellular Carcinoma by Suppressing the JAK2/STAT3 Pathway [frontiersin.org]

- 14. Anticancer effects of 7,8-dihydromethysticin in human leukemia cells are mediated via cell-cycle dysregulation, inhibition of cell migration and invasion and targeting JAK/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Convergent Total Synthesis of Dihydromevinolin (Mevastatin/Compactin)

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a well-established, convergent strategy for the total chemical synthesis of Dihydromevinolin, also known as Mevastatin or Compactin (ML-236B). Mevastatin was the first identified inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2][3] Its complex stereochemical structure has made it a challenging target for organic synthesis, leading to the development of numerous innovative synthetic strategies. This protocol provides a high-level overview of the key stages and chemical transformations involved in a convergent approach, exemplified by the work of Grieco and his research group.[4]

Introduction to this compound (Mevastatin)

This compound (Mevastatin) is a fungal secondary metabolite originally isolated from Penicillium citrinum and Penicillium brevicompactum.[1][2] It is a potent competitive inhibitor of HMG-CoA reductase and served as the foundational compound for the development of the statin class of cholesterol-lowering drugs.[3] The molecule consists of two main structural components: a highly substituted hexahydronaphthalene (decalin) ring system and a β-hydroxy-δ-lactone side chain. The total synthesis of such a complex natural product requires precise control over stereochemistry at multiple chiral centers.

Overview of the Convergent Synthetic Strategy

A convergent synthesis is an efficient strategy where complex molecules are assembled from smaller, separately prepared fragments (or key intermediates). These fragments are then joined together in the later stages of the synthesis. This approach is often more efficient and leads to higher overall yields compared to a linear synthesis where the molecule is built step-by-step from a single starting material.

The strategy outlined here, based on the Grieco synthesis, involves the preparation of two key fragments:[4]

-

Fragment A: A chiral building block containing the future lactone side chain.

-

Fragment B: The decalin core, constructed via a pivotal Diels-Alder reaction.

These two fragments are then coupled to form the complete carbon skeleton, followed by final functional group manipulations to yield this compound.

Experimental Protocols & Methodologies

This section details the key experimental stages for the synthesis of each fragment and their subsequent coupling.

Stage 1: Synthesis of the Decalin Core (Fragment B)

The construction of the complex hexahydronaphthalene ring system is a central challenge. This approach utilizes an intermolecular Diels-Alder reaction to establish the core structure and control stereochemistry.

-

Diels-Alder Cycloaddition: The synthesis begins with a Diels-Alder reaction between a nitroacrylate dienophile and furan. This cycloaddition forms the initial bicyclic adduct.[4]

-

Reduction and Hydrolysis: The resulting adduct is treated with diimide for reduction, followed by hydrolysis to yield a nitro acid.[4]

-

Chiral Resolution: To obtain an optically pure intermediate, the racemic nitro acid is reacted with a chiral amine, such as homochiral phenylglycinol. This creates a pair of diastereomeric amides, which can be separated using techniques like High-Performance Liquid Chromatography (HPLC).[4]

-

Formation of the Decalin Core: The desired diastereomer is then carried forward through a series of transformations to construct the fully functionalized decalin ring system, which constitutes Fragment B.

Stage 2: Synthesis of the Lactone Moiety (Fragment A)

The synthesis of the chiral lactone side chain is accomplished separately. This typically starts from a readily available chiral starting material to ensure the correct stereochemistry in the final product. The synthesis involves standard organic transformations to build the required carbon chain and install the necessary hydroxyl and eventual lactone functionalities.

Stage 3: Fragment Coupling and Final Transformations

-

Fragment Union: The two optically pure fragments, the decalin core (Fragment B) and the lactone precursor (Fragment A), are joined together. This is typically achieved by forming a bond between the side chain of the decalin unit and the lactone fragment, often through nucleophilic addition or other carbon-carbon bond-forming reactions.

-

Lactonization and Deprotection: Following the coupling, the side chain is chemically modified to form the final β-hydroxy-δ-lactone ring. Any protecting groups used during the synthesis of the fragments are removed in the final steps to yield the target molecule, (+)-Dihydromevinolin (Compactin).

Summary of Synthetic Stages

The following table summarizes the key transformations in this convergent synthesis.

| Stage | Key Transformation | Starting Materials (General) | Key Intermediates | Purpose |

| 1A | Diels-Alder Reaction | Furan, Nitroacrylate | Bicyclic adduct | Construct the initial ring structure of the decalin core.[4] |

| 1B | Chiral Resolution | Racemic nitro acid, Chiral amine | Separated diastereomeric amides | Isolate the desired enantiomer for stereochemical control.[4] |

| 1C | Ring Elaboration | Optically pure amide | Functionalized Decalin Core (Fragment B) | Complete the synthesis of the hexahydronaphthalene portion. |

| 2 | Asymmetric Synthesis | Chiral pool starting material | Lactone Precursor (Fragment A) | Prepare the optically pure side-chain component. |

| 3 | Fragment Coupling | Fragment A, Fragment B | Coupled Carbon Skeleton | Unite the two main components of the molecule. |

| 4 | Final Steps | Coupled Intermediate | (+)-Dihydromevinolin | Form the final lactone ring and remove protecting groups. |

Visualization of the Synthetic Workflow

The following diagram illustrates the convergent workflow for the total synthesis of this compound.

Caption: Convergent synthesis workflow for this compound (Compactin).

References

Application Notes & Protocols: Quantitative Analysis of Dihydromevinolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydromevinolin, a reduced derivative of lovastatin, is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme is a critical component in the cholesterol biosynthesis pathway.[1] The quantification of this compound in various matrices, such as fermentation broths, plasma, and pharmaceutical formulations, is essential for research and development, quality control, and pharmacokinetic studies. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern chromatographic techniques.

Mechanism of Action: Inhibition of HMG-CoA Reductase

This compound, similar to lovastatin, acts as a competitive inhibitor of HMG-CoA reductase.[1] Lovastatin itself is administered as an inactive prodrug (lactone) and is hydrolyzed in the body to its active β-hydroxyacid form.[2] This active form mimics the structure of the natural substrate, HMG-CoA, and binds to the active site of the HMG-CoA reductase enzyme, thereby blocking the conversion of HMG-CoA to mevalonate, a crucial precursor in the synthesis of cholesterol.[1][2][3] This inhibition leads to a decrease in endogenous cholesterol production.[3]

Caption: Mechanism of this compound action.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection, and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common techniques for the quantification of statins and their derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of pharmaceuticals.[4] For the quantification of this compound, a Reverse-Phase HPLC (RP-HPLC) method is typically employed.

Data Presentation: HPLC Method Parameters

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Limit of Detection (LOD) | ~0.03 µg/mL |

| Limit of Quantification (LOQ) | ~0.1 µg/mL |